Catalytic Isomerization: 93% Selectivity to 1,4-COD at −30 °C Using Ni(acac)₂–Et₃Al₂Cl₃–Phosphite System
In a head-to-head evaluation of phosphorus ligands for the isomerization of 1,5-cyclooctadiene, the Ni(acac)₂–Et₃Al₂Cl₃–L-3 catalyst system (L-3 = 4-ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane) achieved 93% selectivity for 1,4-COD at 66% conversion of 1,5-COD at −30 °C in toluene [1]. This selectivity represents a dramatic improvement over other phosphorus ligands tested in the same study, where product distributions shifted toward 1,3-COD or oligomeric byproducts. Notably, the catalyst exhibited substantially lower activity toward 1,4-COD itself and was rapidly deactivated by the accumulated 1,4-COD product, a kinetic feature that paradoxically enabled the high selectivity by preventing further isomerization to 1,3-COD [1].
| Evidence Dimension | Selectivity for 1,4-COD in 1,5-COD isomerization |
|---|---|
| Target Compound Data | 93% selectivity to 1,4-COD at 66% conversion |
| Comparator Or Baseline | Other phosphorus ligands (e.g., P(OPh)₃, P(OEt)₃) in same study gave lower 1,4-COD selectivity with higher 1,3-COD formation; catalyst with L-3 ligand |
| Quantified Difference | Selectivity of 93% vs. lower (unspecified) selectivity for other ligands under identical conditions |
| Conditions | Ni(acac)₂–Et₃Al₂Cl₃–phosphite (Ni:Al₂:P = 1:10:3); 1,5-COD/Ni = 500 molar ratio; toluene solvent; −30 °C |
Why This Matters
For procurement decisions, this establishes that 1,4-COD can be synthesized in high isomeric purity using a well-defined catalytic system, enabling reproducible downstream applications in ROMP and specialty polymer synthesis.
- [1] Sakakibara, Y., Yamamoto, I., Sasaki, K., Sakai, M., & Uchino, N. (1991). Selective Isomerization of 1,5-Cyclooctadiene to 1,4-Cyclooctadiene Catalyzed by Bis(acetylacetonato)nickel–Triethyldialuminum Trichloride–Phosphorus Ligand. Bulletin of the Chemical Society of Japan, 64(7), 2236–2241. View Source
